3-(5-((Dimethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol
Description
3-(5-((Dimethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol is a heterocyclic organic compound featuring a thiophene core substituted with a dimethylaminomethyl group at the 5-position and a propargyl alcohol moiety at the 3-position. The thiophene ring contributes aromatic stability and electron-rich properties, while the dimethylaminomethyl group enhances solubility in polar solvents due to its basicity. The propargyl alcohol terminal group offers reactivity for click chemistry applications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC). This compound is structurally analogous to intermediates in pharmaceutical synthesis and materials science, where its electronic and steric properties are critical .
Properties
Molecular Formula |
C10H13NOS |
|---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
3-[5-[(dimethylamino)methyl]thiophen-3-yl]prop-2-yn-1-ol |
InChI |
InChI=1S/C10H13NOS/c1-11(2)7-10-6-9(8-13-10)4-3-5-12/h6,8,12H,5,7H2,1-2H3 |
InChI Key |
CJNOABLYSNELIF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC(=CS1)C#CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-((Dimethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Dimethylaminomethyl Group: This step involves the alkylation of the thiophene ring with a dimethylaminomethyl halide under basic conditions.
Addition of the Prop-2-yn-1-ol Group: The final step involves the addition of the prop-2-yn-1-ol group to the thiophene ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-(5-((Dimethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, reduced thiophene derivatives
Substitution: Thiophene derivatives with various functional groups
Scientific Research Applications
3-(5-((Dimethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(5-((Dimethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The dimethylaminomethyl group in the target compound provides moderate basicity and hydrophilicity. In contrast, the ethyl(methyl)amino analog (CAS 1248065-84-0) exhibits reduced solubility due to increased lipophilicity . The piperidin-1-ylmethyl group (CAS 1249071-65-5) introduces significant steric bulk and higher basicity (pKa ~11), enabling stronger intermolecular interactions in crystalline phases .
Terminal Functional Group Reactivity :
- The propargyl alcohol (OH) in the target compound is prone to oxidation but facilitates hydrogen bonding, enhancing crystallinity. The propargyl amine (NH₂) in the piperidine analog offers nucleophilic reactivity for conjugation reactions .
Physicochemical Properties
| Property | Target Compound | Ethyl(methyl)amino Analog | Piperidine Analog |
|---|---|---|---|
| Molecular Weight | ~223.3 g/mol | ~237.4 g/mol | ~263.4 g/mol |
| Solubility (Water) | Moderate (polar solvents) | Low | Low (improved in acidic pH) |
| Hydrogen Bonding Capacity | High (OH group) | Moderate (OH group) | Low (NH₂ less polar than OH) |
| Melting Point | Likely 90–110°C (estimated) | Not reported | Not reported |
Biological Activity
3-(5-((Dimethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol, a compound belonging to the thiophene class, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Molecular Characteristics:
- Molecular Formula: C₁₄H₁₉N₃OS
- Molecular Weight: 251.39 g/mol
- IUPAC Name: 3-[5-[(dimethylamino)methyl]thiophen-3-yl]prop-2-yn-1-ol
Structural Representation:
The compound features a thiophene ring substituted with a dimethylamino group and a propynol moiety, which contributes to its reactivity and biological activity.
The biological activity of this compound is hypothesized to involve interactions with various cellular targets, including:
- Enzymatic Inhibition: The compound may inhibit specific enzymes involved in cellular pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation: It could interact with receptors on cell membranes, altering signaling pathways that regulate various physiological processes.
- DNA Interaction: There is potential for this compound to bind to DNA or RNA, influencing gene expression and cellular function.
Biological Activities
Recent studies have highlighted several key biological activities associated with this compound:
Antimicrobial Activity
Research indicates that compounds within the thiophene class exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains and fungi, suggesting potential as an antimicrobial agent .
Anticancer Potential
The compound's structure suggests it may possess anticancer properties. Studies focusing on similar thiophene derivatives have reported cytotoxic effects on cancer cell lines, indicating a potential role in cancer therapy . The mechanism may involve disrupting mitotic processes or inducing apoptosis in cancer cells.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the effects of thiophene derivatives on cancer cell lines. The results indicated that certain compounds led to significant growth inhibition in vitro, with IC₅₀ values in the micromolar range .
Case Study 2: Antimicrobial Efficacy
In another study assessing the antimicrobial properties of thiophene derivatives, researchers found that modifications similar to those in this compound resulted in enhanced antibacterial activity against resistant strains of bacteria .
Comparative Analysis
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(5-((Dimethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step approach. First, functionalize the thiophene ring with a dimethylaminomethyl group using Mannich reaction conditions (e.g., formaldehyde and dimethylamine). Subsequent coupling of the propargyl alcohol moiety can be achieved via Sonogashira or nucleophilic substitution reactions. Catalytic systems like Pd/Cu for cross-coupling or base-mediated alkynylation (e.g., K₂CO₃ in DMF) are critical for efficiency. Monitor reaction progress using TLC or HPLC, and optimize yields by controlling temperature (60–80°C) and inert atmosphere (N₂/Ar) to prevent propargyl alcohol degradation .
Q. How should researchers characterize the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : ¹H/¹³C NMR to confirm substitution patterns on the thiophene ring and propargyl alcohol connectivity.
- X-ray crystallography : Resolve absolute configuration and verify intramolecular interactions (e.g., hydrogen bonding between the hydroxyl and dimethylamino groups) .
- Mass spectrometry : High-resolution MS (HRMS) to validate molecular formula.
- FT-IR : Identify functional groups (e.g., O–H stretch at ~3300 cm⁻¹, C≡C stretch at ~2100 cm⁻¹) .
Q. What are the key stability considerations for handling and storing this compound?
- Methodological Answer : The propargyl alcohol group is prone to oxidation and polymerization. Store the compound under inert gas (Ar) at –20°C in amber vials to limit light exposure. Use stabilizers like BHT (0.1% w/w) for long-term storage. Monitor purity via HPLC before experimental use, and avoid aqueous or acidic conditions unless stabilized .
Advanced Research Questions
Q. How does the electronic nature of the thiophene ring influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The dimethylaminomethyl group acts as an electron-donating substituent, enhancing the electron density of the thiophene ring. This facilitates electrophilic aromatic substitution at the 3-position. In Pd-catalyzed reactions (e.g., Suzuki-Miyaura), the electron-rich thiophene may require tailored ligands (e.g., SPhos) to prevent catalyst poisoning. Computational studies (DFT) can map frontier molecular orbitals to predict regioselectivity .
Q. What computational methods are suitable for modeling the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to predict binding modes, focusing on hydrogen bonding with the hydroxyl group and hydrophobic interactions with the thiophene ring.
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-target complexes.
- QSAR : Corrogate substituent effects (e.g., dimethylamino vs. methylamino) on bioactivity using CoMFA or machine learning models .
Q. How can researchers resolve discrepancies in spectroscopic data between experimental and theoretical predictions?
- Methodological Answer : Discrepancies in NMR chemical shifts often arise from solvent effects or conformational flexibility. Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) with implicit solvent models (PCM) to simulate shifts. For crystallographic mismatches, re-evaluate hydrogen bonding or crystal packing forces using Mercury software. Cross-validate with variable-temperature NMR to detect dynamic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
